1H-benzimidazole-5,6-diamine

Catalog No.
S2661528
CAS No.
71209-21-7
M.F
C7H8N4
M. Wt
148.169
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-benzimidazole-5,6-diamine

CAS Number

71209-21-7

Product Name

1H-benzimidazole-5,6-diamine

IUPAC Name

1H-benzimidazole-5,6-diamine

Molecular Formula

C7H8N4

Molecular Weight

148.169

InChI

InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11)

InChI Key

SJVPHAOWYMKBPE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC=N2)N)N

solubility

not available

1H-benzimidazole-5,6-diamine is a member of benzimidazoles.

1H-benzimidazole-5,6-diamine (CAS 71209-21-7), frequently procured as its dihydrochloride salt (CAS 90000-54-7), is a highly specialized ortho-diamine building block featuring a pre-formed benzimidazole core . In industrial and advanced academic settings, it is primarily utilized as a precursor for rigid-rod extended chain polymers (such as polybenzimidazoles) and as a chelating ligand intermediate for transition metal complexes . Its unique structure—combining an aromatic ortho-diamine for condensation reactions with a secondary amine in the imidazole ring for hydrogen bonding—makes it a critical procurement choice for synthesizing high-temperature resistant membranes, high-modulus fibers, and photoluminescent DNA-binding probes.

Substituting 1H-benzimidazole-5,6-diamine with simpler analogs like 1,2-phenylenediamine (OPD) or standard polybenzimidazole monomers like 1,2,4,5-tetraaminobenzene (TAB) compromises both processability and final material performance [1]. TAB is notoriously sensitive to oxidative degradation, requiring stringent inert-atmosphere handling, whereas 5,6-diaminobenzimidazole offers superior bench stability . Furthermore, using OPD fails to introduce the critical imidazole nitrogen necessary for extensive intermolecular hydrogen bonding in polymer networks or for targeted G-quadruplex DNA interaction in ruthenium complexes. Consequently, generic substitution leads to lower intrinsic polymer viscosities, reduced thermal stability, and a complete loss of specialized binding affinities in downstream applications.

Precursor Stability and Handling Efficiency vs. TAB

In the synthesis of highly ordered polybenzimidazoles, 1,2,4,5-tetraaminobenzene (TAB) is a traditional monomer but suffers from rapid oxidative degradation in air. 1H-benzimidazole-5,6-diamine demonstrates significantly enhanced oxidative stability, allowing for standard benchtop handling and purification [1]. This stability translates to fewer defects during polycondensation in polyphosphoric acid (PPA) and enables the reproducible formation of high-molecular-weight rigid-rod polymers without the stringent inert-atmosphere controls required for TAB.

Evidence DimensionOxidative stability and handling requirements
Target Compound DataBench-stable (especially as dihydrochloride), compatible with standard PPA polycondensation
Comparator Or Baseline1,2,4,5-tetraaminobenzene (TAB) (highly air-sensitive, rapid degradation)
Quantified DifferenceElimination of strict inert-glovebox handling requirements for precursor storage
ConditionsAmbient storage and standard polycondensation in PPA

Procurement of 5,6-diaminobenzimidazole reduces the overhead costs and batch-to-batch variability associated with handling highly oxidation-sensitive tetraamines.

Thermal Stability of Derived Polybenzimidazoles vs. Standard m-PBI

Polymers incorporating the 5,6-diaminobenzimidazole motif exhibit exceptional thermal resistance. When compared to standard meta-polybenzimidazole (m-PBI) derived from 3,3'-diaminobenzidine (DAB), polymers based on the 5,6-diaminobenzimidazole structure (such as p-PPBI) achieve 5% weight loss temperatures (Td5%) exceeding 516 °C to 594 °C [1]. This represents a significant thermal advantage over conventional m-PBI, driven by the rigid, para-oriented extended chain structure and extensive intermolecular hydrogen bonding facilitated by the pre-formed imidazole rings.

Evidence Dimension5% weight loss temperature (Td5%)
Target Compound Data516 °C to 594 °C (for derived p-PPBI polymers)
Comparator Or BaselineStandard DAB-derived m-PBI (typically ~450 °C - 500 °C)
Quantified Difference~50 °C to 90 °C increase in thermal degradation onset
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

For high-temperature proton exchange membranes (HT-PEMFCs) and aerospace composites, this thermal margin is critical for operational longevity.

Ligand Synthesis Yield and Functionalization vs. 1,2-Phenylenediamine

For the development of ruthenium(II) polypyridyl complexes used as DNA 'light switches', synthesizing the extended dppzi ligand requires an ortho-diamine. Condensing phenanthroline-5,6-dione with 1H-benzimidazole-5,6-diamine yields the target dppzi ligand in high yields (approx. 78%) with the imidazole ring already intact[1]. Using 1,2-phenylenediamine only yields the standard dppz ligand, which lacks the extended imidazole moiety required for highly specific G-quadruplex DNA binding and long-lived excited states.

Evidence DimensionLigand structural capability and synthesis yield
Target Compound Data~78% yield of dppzi (imidazole-functionalized)
Comparator Or Baseline1,2-phenylenediamine (yields unfunctionalized dppz)
Quantified DifferenceDirect incorporation of the imidazole hydrogen-bonding donor/acceptor site
ConditionsReflux in methanol for 2 hours

Buyers synthesizing advanced photoluminescent probes must use 5,6-diaminobenzimidazole to achieve the specific G-quadruplex binding affinities that simpler diamines cannot provide.

Processability and Dope Concentration in PPA

A major industrial challenge with rigid-rod polymers is achieving high-concentration spinning dopes without phase separation. Extended chain polymers derived from 5,6-diaminobenzimidazole and related AB monomers can form stable, optically anisotropic (liquid crystalline) dopes in polyphosphoric acid (PPA) at concentrations of 10% to 15% [1]. In contrast, standard polybenzobisoxazole or simple rigid-rod formulations often struggle to exceed 5-6% concentration without severe viscosity issues or precipitation, making 5,6-diaminobenzimidazole derivatives superior for dry-jet wet spinning of high-modulus fibers.

Evidence DimensionMaximum stable polymer dope concentration in PPA
Target Compound Data10% to 15% (liquid crystalline phase)
Comparator Or BaselineStandard rigid-rod polymers at 5-6%
Quantified Difference~2x increase in processable polymer concentration
ConditionsPolycondensation and dissolution in 85-86% polyphosphoric acid (PPA)

Higher dope concentrations directly translate to fewer defects, higher throughput, and superior mechanical properties in spun high-modulus fibers.

High-Temperature Proton Exchange Membranes (HT-PEMFCs)

Utilizing the compound to synthesize para-oriented polybenzimidazoles (p-PBI) that exhibit superior thermal stability (Td5% > 516 °C) and phosphoric acid doping retention compared to standard m-PBI [1].

High-Modulus Fiber Spinning

Acting as a building block for high-concentration (10-15%) liquid crystalline polymer dopes in polyphosphoric acid, enabling the efficient dry-jet wet spinning of advanced aerospace and structural fibers [2].

Ruthenium(II) DNA 'Light Switch' Probes

Serving as the critical diamine precursor to synthesize dppzi ligands in high yield, which are essential for photoluminescent complexes that selectively bind to G-quadruplex DNA[3].

Chelating Resins and Catalytic Frameworks

Used to construct metal-organic frameworks (MOFs) or iron tetraazaannulene catalysts where the dual functionality of the ortho-diamine and the pre-formed imidazole ring provides robust metal coordination [2].

XLogP3

0.1

Wikipedia

1H-benzimidazole-5,6-diamine

Dates

Last modified: 08-16-2023

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